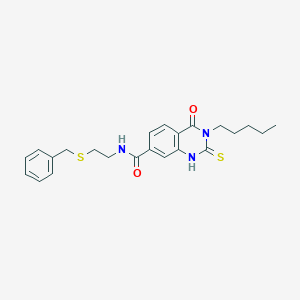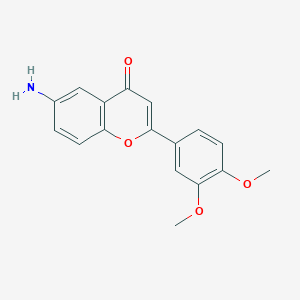![molecular formula C26H32N4O5 B11457591 Nalpha-acetyl-N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]tryptophanamide](/img/structure/B11457591.png)
Nalpha-acetyl-N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDO]-N,N-DIETHYL-4,5-DIMETHOXYBENZAMIDE is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDO]-N,N-DIETHYL-4,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation and Amidation: The indole derivative is then acetylated and amidated to introduce the acetamido and propanamido groups.
Final Coupling: The final step involves coupling the indole derivative with N,N-diethyl-4,5-dimethoxybenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDO]-N,N-DIETHYL-4,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-[2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDO]-N,N-DIETHYL-4,5-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDO]-N,N-DIETHYL-4,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDO]-N,N-DIETHYL-4,5-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C26H32N4O5 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-N,N-diethyl-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C26H32N4O5/c1-6-30(7-2)26(33)17-12-21(24(35-5)23(14-17)34-4)29-25(32)22(28-16(3)31)13-18-15-27-20-11-9-8-10-19(18)20/h8-12,14-15,22,27H,6-7,13H2,1-5H3,(H,28,31)(H,29,32) |
InChI Key |
VHPJEQGTPCMQGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457510.png)

![6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11457517.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457525.png)
![2-hydroxy-1-phenyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11457537.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457545.png)


![(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide](/img/structure/B11457575.png)

![(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11457579.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11457584.png)
![7,8-dimethoxy-3-thioxo-2-[3-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457594.png)
![1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B11457601.png)
